Tert-butyl 3-(isopropylamino)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(isopropylamino)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(isopropylamino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-iodoazetidine-1-carboxylate with isopropylamine . The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the substitution of the iodine atom with the isopropylamino group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(isopropylamino)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form larger ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases such as triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted azetidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Tert-butyl 3-(isopropylamino)azetidine-1-carboxylate has several scientific research applications, including:
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique structural features can impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of tert-butyl 3-(isopropylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 3-(isopropylamino)azetidine-1-carboxylate include:
Tert-butyl 3-iodoazetidine-1-carboxylate: A precursor in the synthesis of the target compound.
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: Another azetidine derivative with a different substituent on the nitrogen atom.
1-Boc-3-azetidinone: A related compound with a carbonyl group instead of the isopropylamino group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylamino group can enhance its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 3-(propan-2-ylamino)azetidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8(2)12-9-6-13(7-9)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLGAXOTTPDTQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CN(C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697024 | |
Record name | tert-Butyl 3-[(propan-2-yl)amino]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033716-68-5 | |
Record name | tert-Butyl 3-[(propan-2-yl)amino]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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